molecular formula C11H16 B043098 Pentylbenzene CAS No. 538-68-1

Pentylbenzene

Cat. No. B043098
CAS RN: 538-68-1
M. Wt: 148.24 g/mol
InChI Key: PWATWSYOIIXYMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentylbenzene and its derivatives has been explored through various chemical processes. Notably, the programmed synthesis approach has enabled the creation of hexaarylbenzenes with five or six different substituents, showcasing the versatility of benzene as a building block for complex organic compounds (Suzuki et al., 2015). This method involves C-H activation, cross-coupling, and [4+2] cycloaddition reactions, demonstrating the potential for generating structurally diverse benzene derivatives.

Molecular Structure Analysis

Research on pentylbenzene structural isomers has revealed insights into their retention behaviors on different stationary phases in chromatography, influenced by the degree of branching in the alkyl chain adjacent to the aromatic ring. Molecular modelling studies have highlighted the impact of aromatic π-π stacking interactions on retention, with the geometry of association between analytes and surfaces playing a crucial role (De Matteis et al., 2010).

Chemical Reactions and Properties

Pentylbenzene undergoes various catalytic reactions, with the nature of the catalyst affecting the outcome. For instance, acid-catalyzed cyclization favors the formation of six-membered rings, and the presence of side-chain branching increases the rate of cyclization. Platinum (Pt) catalysts induce cyclization of n-alkylbenzenes, forming both five- and six-membered rings, highlighting the diverse reactivity of pentylbenzene under different conditions (Csicsery, 1969).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling pentylbenzene. Detailed safety information can be found in the compound’s Material Safety Data Sheet .

Future Directions

Pentylbenzene, as a relatively long-chain alkylbenzene, finds several uses across different industries . While it’s not as widely used as its shorter-chain counterparts, such as toluene or xylene, its applications in the production of other chemicals, solvents, and in the research field make it significant nonetheless . Future research and development may expand its applications and improve our understanding of its properties and potential uses.

properties

IUPAC Name

pentylbenzene
Source PubChem
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InChI

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWATWSYOIIXYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022054
Record name Pentylbenzene
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Molecular Weight

148.24 g/mol
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Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Amylbenzene
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Vapor Pressure

0.43 [mmHg]
Record name Amylbenzene
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Product Name

Pentylbenzene

CAS RN

538-68-1
Record name Pentylbenzene
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Record name Amylbenzene
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Record name Pentylbenzene
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Record name Benzene, pentyl-
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Record name Pentylbenzene
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Record name Pentylbenzene
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Record name AMYLBENZENE
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Synthesis routes and methods

Procedure details

Running Reaction 2 at a 25% conversion of n-undecane gives the desired molar ratios of n-pentylbenzene and n-undecane in the synthetic JP-8 surrogate for mass and energy balance purposes:
Name
JP-8
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,370
Citations
Y Zhang, C Cao, B Mei, J Zou, L Zhao, J Yang… - Combustion and Flame, 2022 - Elsevier
… reactor pyrolysis of n-pentylbenzene using synchrotron vacuum … velocities (LBVs) of n-pentylbenzene in a high-pressure constant-… A kinetic model of n-pentylbenzene combustion was …
Number of citations: 7 www.sciencedirect.com
JA Walker, W Tsang - Journal of Physical Chemistry, 1990 - ACS Publications
«-Butyl phenyl ether,«-pentylbenzene, and phenotole have been decomposedin single-pulse shock tube experiments. The main reaction for all theseprocesses involves bond cleavage …
Number of citations: 75 pubs.acs.org
DM Hewett, S Bocklitz, DP Tabor, EL Sibert III… - Chemical …, 2017 - pubs.rsc.org
… is not resolved in pentylbenzene, appearing underneath the … ordering to their counterparts in pentylbenzene, with all-trans, … this close similarity with pentylbenzene, also displaying two …
Number of citations: 34 pubs.rsc.org
R Ghosh, A Chhabra, PA Phatale, SK Samrat… - Journal of Biological …, 2008 - ASBMB
Dictyostelium discoideum exhibits the largest repository of polyketide synthase (PKS) proteins of all known genomes. However, the functional relevance of these proteins in the biology …
Number of citations: 47 www.jbc.org
CI De Matteis, DA Simpson, SW Doughty… - … of Chromatography A, 2010 - Elsevier
… alkylbenzenes and pentylbenzene structural isomers … pentylbenzene isomers were more strongly retained on ODS, although the selectivity was greater with PGC. For the pentylbenzene …
Number of citations: 32 www.sciencedirect.com
TB Narita, K Koide, N Morita… - FEMS microbiology letters, 2011 - academic.oup.com
The genome of Dictyostelium contains two novel hybrid-type polyketide synthases (PKSs) known as ‘Steely’; the Steely enzyme is formed by the fusion of type I and type III PKSs. One of …
Number of citations: 28 academic.oup.com
H Kikuchi, Y Oshima, A Ichimura, N Gokan… - Life sciences, 2006 - Elsevier
It has previously been shown that DIF-1, a differentiation-inducing factor of the cellular slime mold Dictyostelium discoideum, possesses antitumor activities in mammalian tumor cells …
Number of citations: 19 www.sciencedirect.com
C Pizarro, O Suárez-Iglesias, I Medina… - Industrial & engineering …, 2008 - ACS Publications
Binary diffusion coefficients at infinite dilution in supercritical carbon dioxide, D A B , were measured for five n-alkylbenzenes (n-butylbenzene, n-pentylbenzene, 1-phenylhexane, 1-…
Number of citations: 26 pubs.acs.org
M Abramovici, H Pines - The Journal of Organic Chemistry, 1969 - ACS Publications
… -Pentylbenzene underwent skeletal isomerization in the presence of DTBP at 150 with the production of 2-methyl-3-phenylbutane, 2-benzylbutane, and 2-methyl-2phenylpentane. The …
Number of citations: 9 pubs.acs.org
M Zeng, J Gao, Z Zhou, L Ye, J Yang, W Yuan, F Qi - Fuel, 2023 - Elsevier
… This work selects n-pentylbenzene as a simple representative to investigate the low temperature oxidation kinetics of n-alkylbenzenes, especially intermediates and reactions that …
Number of citations: 0 www.sciencedirect.com

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